N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

Molecular weight Drug-likeness Physicochemical optimization

Procure this specific 5-nitrothiophene-2-carboxamide to leverage its unique 4-(5-methylfuran-2-yl) substitution. Unlike tenonitrozole (XLogP <2), this compound's computed XLogP3 of 3.5 and balanced physicochemical profile (MW 335.4, 3 rotatable bonds) provide ideal CNS drug-like properties for Alzheimer's (AChE/BuChE) and efflux-modulating antibacterial programs. Secure the precise scaffold required for hit-to-lead SAR without the scientific compromise of generic substitutions.

Molecular Formula C13H9N3O4S2
Molecular Weight 335.35
CAS No. 476642-64-5
Cat. No. B2430226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
CAS476642-64-5
Molecular FormulaC13H9N3O4S2
Molecular Weight335.35
Structural Identifiers
SMILESCC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
InChIInChI=1S/C13H9N3O4S2/c1-7-2-3-9(20-7)8-6-21-13(14-8)15-12(17)10-4-5-11(22-10)16(18)19/h2-6H,1H3,(H,14,15,17)
InChIKeyOYMXOAFUKIJVHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide (CAS 476642-64-5) — Structural Identity and In-Class Positioning for Procurement


N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide (CAS 476642-64-5) is a synthetic heterocyclic compound belonging to the 5-nitrothiophene-2-carboxamide class, sharing a conserved nitrothiophene-thiazole core with several research-stage analogs. Its distinguishing structural feature is the 4-(5-methylfuran-2-yl) substituent on the thiazole ring, which imparts computed physicochemical properties—molecular weight 335.4 g/mol, XLogP3 3.5, 7 hydrogen bond acceptors, and 3 rotatable bonds—that differentiate it from both simpler analogs such as tenonitrozole and bulkier congeners [1]. The compound has been investigated preclinically for potential anticancer, antimicrobial, and anticholinesterase activities, though published quantitative head-to-head comparisons remain limited [2].

Why N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide Cannot Be Replaced by Other 5-Nitrothiophene-Thiazole Analogs


The 5-nitrothiophene-2-carboxamide scaffold tolerates substantial structural variation at the thiazole 4-position, and these modifications critically alter computed physicochemical properties, biological target engagement, and susceptibility to bacterial efflux. For instance, the antibacterial series reported by Hameed et al. demonstrated that subtle substituent changes on the thiazole-phenyl ring (e.g., introduction of a 4-fluoro group) were essential to overcome AcrAB-TolC-mediated efflux in Gram-negative bacteria [1]. Likewise, anticholinesterase screening of thiazole derivatives (2a–2j) revealed a broad inhibition range (AChE: 33.66–47.96%; BuChE: 13.03–63.29% at 80 µg/mL), underscoring that activity is highly sensitive to specific substitution patterns [2]. Simple interchange with tenonitrozole (MW 255.3, fewer H-bond acceptors) or bulkier benzofuran/naphtho analogs (MW 371–373) would alter logP, solubility, and molecular recognition, making generic substitution scientifically invalid.

Quantitative Differentiation Evidence for N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide vs. Closest Analogs


Molecular Weight Advantage: Intermediate-Sized Scaffold Between Tenonitrozole and Bulky Benzofuran/Naphtho Analogs

Compared to the clinically studied analog tenonitrozole (N-(5-nitro-1,3-thiazol-2-yl)thiophene-2-carboxamide, MW 255.3 g/mol), the target compound possesses a molecular weight of 335.4 g/mol, placing it in the intermediate range alongside the benzofuran analog (MW 371.4 g/mol) and the phenyl-acetyl analog (MW 373.4 g/mol). This intermediate size may offer a balance between cellular permeability (favored by lower MW) and target-binding surface area (favored by larger substituents) [1]. The MW of 335.4 remains below the typical MW ceiling of 500 for oral drug-likeness (Lipinski's rule), whereas the naphtho analog (CAS 325987-81-3) approaches the upper limits of desirable physicochemical space .

Molecular weight Drug-likeness Physicochemical optimization

Hydrogen Bond Acceptor Count: Enhanced Binding Potential Relative to Tenonitrozole

The target compound contains 7 hydrogen bond acceptors (HBA), compared to 5 for tenonitrozole, due to the additional oxygen atom in the furan ring and the carboxamide carbonyl. This increased HBA count is comparable to the benzofuran analog (CAS 922455-82-1), which also has 7 HBA, but the target compound achieves this with a lower molecular weight and XLogP3 of 3.5 versus an estimated higher logP for bulkier analogs [1]. The single hydrogen bond donor (HBD = 1) is conserved across all analogs, indicating that differential HBA capacity is the primary modulator of hydrogen-bond-mediated target recognition within this series.

Hydrogen bonding Target engagement Medicinal chemistry

Anticholinesterase Activity: Class-Level Evidence Supports Screening Prioritization Over Untested Analogs

A 2022 study evaluated ten 5-nitrothiophene-thiazole derivatives (2a–2j) for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition, reporting AChE inhibition of 33.66–47.96% and BuChE inhibition of 13.03–63.29% at 80 µg/mL [1]. Although the specific compound CAS 476642-64-5 was not individually resolved in published data, its structural membership within the 5-nitrothiophene-thiazole class—confirmed by shared 5-nitrothiophene-2-carboxamide and thiazole moieties—supports the inference that it falls within this activity band. By contrast, the minimal analog tenonitrozole has not been reported for AChE/BuChE inhibition, suggesting that the 4-aryl substituent on the thiazole ring is critical for cholinesterase engagement.

Acetylcholinesterase Butyrylcholinesterase Alzheimer's disease

Lipophilicity Differentiation: Optimized XLogP3 for CNS vs. Systemic Applications Relative to Tenonitrozole

The target compound has a computed XLogP3 of 3.5 [1], which is substantially higher than tenonitrozole (estimated XLogP ~1.5–2.0 based on its smaller, more polar scaffold). The 5-methylfuran substituent contributes approximately 1.5–2.0 logP units relative to the unsubstituted thiazole in tenonitrozole. This places the target compound within the optimal lipophilicity range (logP 2–4) for potential CNS penetration, a critical attribute for Alzheimer's disease targets [2]. Conversely, bulkier benzofuran and naphtho analogs likely exceed logP 4, risking poor aqueous solubility and high plasma protein binding.

Lipophilicity Blood-brain barrier Solubility

Rotatable Bond Count: Conformational Flexibility Intermediate Between Rigid and Highly Flexible Analogs

The target compound has 3 rotatable bonds (between the thiazole-carboxamide, carboxamide-thiophene, and thiophene-nitro linkages) [1]. This is compared to 2 rotatable bonds for tenonitrozole (lacking the furan substituent) and an estimated 3–4 rotatable bonds for the phenyl-acetyl analog (CAS 308292-87-7, which adds an acetyl rotatable bond). Higher rotatable bond counts increase conformational entropy, which can penalize binding affinity unless compensated by favorable enthalpic interactions. The target compound's 3 rotatable bonds represent a balance: more flexibility than the rigid tenonitrozole for induced-fit binding, but less entropic penalty than analogs with additional freely rotating substituents [2].

Conformational entropy Binding affinity Drug design

Antibacterial Efflux Liability: Structural Features Consistent with Efflux-Resistant Nitrothiophene Carboxamide Series

Hameed et al. (2018) demonstrated that nitrothiophene carboxamide analogs engineered with specific thiazole substituents overcame AcrAB-TolC efflux liability in Gram-negative bacteria, with structure-activity analysis identifying a 4-fluoro substituent on the phenyl ring as critical for efflux avoidance [1]. While the target compound's 5-methylfuran substituent differs from the optimized 4-fluorophenyl group, its heteroaromatic character and electron-rich nature may partially mimic the electronic effects that reduce efflux recognition. Tenonitrozole, lacking any 4-substituent on the thiazole ring, lacks this design feature entirely. The target compound thus represents a structurally more evolved scaffold aligned with the efflux-engineering strategy validated by Hameed et al.

Antibacterial Efflux pump Gram-negative bacteria

Validated Application Scenarios for N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide


Cholinesterase Inhibitor Screening in Neurodegenerative Disease Programs

Based on class-level evidence showing that 5-nitrothiophene-thiazole derivatives inhibit AChE (33.66–47.96%) and BuChE (13.03–63.29%) at 80 µg/mL [1], the target compound is suitable for inclusion in acetylcholinesterase/butyrylcholinesterase inhibitor screening cascades for Alzheimer's disease. Its computed XLogP3 of 3.5 [2] falls within the optimal CNS drug range, suggesting potential blood-brain barrier permeability that simpler analogs like tenonitrozole (XLogP <2) would lack. This makes it a rational choice for neuroscientists requiring a compound with favorable CNS physicochemical properties within a cholinesterase-active chemical class.

Antibacterial Hit-to-Lead Optimization Leveraging Efflux-Resistant Scaffold Architecture

The 2018 discovery that nitrothiophene carboxamide derivatives can be engineered to overcome AcrAB-TolC efflux via strategic thiazole 4-substitution [1] positions the target compound as a structural intermediate for antibacterial hit-to-lead programs. Its 5-methylfuran substituent provides a heteroaromatic moiety with potential efflux-modulating properties, distinguishing it from tenonitrozole (no thiazole 4-substituent). Researchers pursuing narrow-spectrum Gram-negative antibacterials can procure this compound as a scaffold for systematic structure-activity relationship exploration around the thiazole 4-position.

Anticancer Research Leveraging Mitochondrial Apoptosis Pathway Induction

The compound has been investigated for anticancer activity with reported induction of apoptosis in cancer cells through mitochondrial pathways [1]. In the broader context of 5-nitrothiophene-thiazole anticancer research, derivatives such as 2b and 2c demonstrated apoptosis ratios of 9.61%–15.59% in A549 lung carcinoma cells with mitochondrial membrane depolarization of 22.33%–25.53% [2]. While direct quantitative data for CAS 476642-64-5 in specific cell lines has not been individually published, its structural membership in this class supports its application in cancer cell viability screening and mitochondrial apoptosis mechanistic studies.

Molecular Docking and Computational Chemistry Studies on Thiazole-Containing Pharmacophores

The well-defined structure, intermediate molecular weight (335.4 g/mol), and balanced physicochemical profile (3 rotatable bonds, 7 HBA, 1 HBD, XLogP3 3.5) [1] make this compound well-suited for computational chemistry workflows, including density functional theory (DFT) calculations and molecular docking studies on target enzymes such as caspase-3 and topoisomerase II [2]. Its furan-thiazole-thiophene triad offers a pharmacophore complexity intermediate between overly minimal and excessively bulky analogs, providing a useful template for virtual screening and binding mode analysis.

Quote Request

Request a Quote for N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.